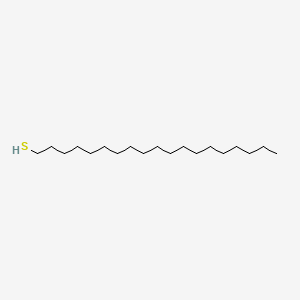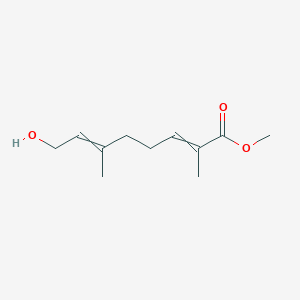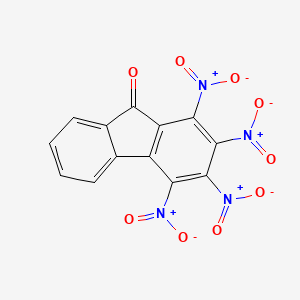![molecular formula C11H20NO3P B14655640 Ethyl 3-[(2-cyanopropyl)(ethyl)phosphoryl]propanoate CAS No. 51805-11-9](/img/structure/B14655640.png)
Ethyl 3-[(2-cyanopropyl)(ethyl)phosphoryl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(2-cyanopropyl)(ethyl)phosphoryl]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound is particularly interesting due to its unique structure, which includes a phosphoryl group, making it a subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(2-cyanopropyl)(ethyl)phosphoryl]propanoate typically involves the esterification of a carboxylic acid with an alcohol in the presence of a phosphorylating agent. Common reagents used in this process include ethanol and propanoic acid, with the reaction being catalyzed by an acid such as sulfuric acid . The reaction conditions often require heating to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[(2-cyanopropyl)(ethyl)phosphoryl]propanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
Ethyl 3-[(2-cyanopropyl)(ethyl)phosphoryl]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug intermediate.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism by which ethyl 3-[(2-cyanopropyl)(ethyl)phosphoryl]propanoate exerts its effects involves its interaction with specific molecular targets. The phosphoryl group plays a crucial role in these interactions, often participating in phosphorylation reactions that regulate various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester used as a solvent and in the production of flavors and fragrances.
Methyl butyrate: Known for its fruity odor and used in the food industry.
Isopropyl butyrate: Used in perfumes and as a flavoring agent.
Uniqueness
Ethyl 3-[(2-cyanopropyl)(ethyl)phosphoryl]propanoate is unique due to the presence of the phosphoryl group, which imparts distinct chemical and biological properties. This makes it more versatile in scientific research and industrial applications compared to simpler esters .
Propiedades
Número CAS |
51805-11-9 |
|---|---|
Fórmula molecular |
C11H20NO3P |
Peso molecular |
245.25 g/mol |
Nombre IUPAC |
ethyl 3-[2-cyanopropyl(ethyl)phosphoryl]propanoate |
InChI |
InChI=1S/C11H20NO3P/c1-4-15-11(13)6-7-16(14,5-2)9-10(3)8-12/h10H,4-7,9H2,1-3H3 |
Clave InChI |
KPGPXQQTQRPXMR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCP(=O)(CC)CC(C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


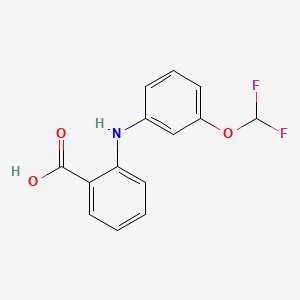

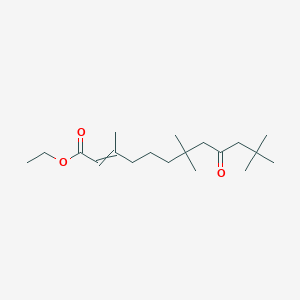
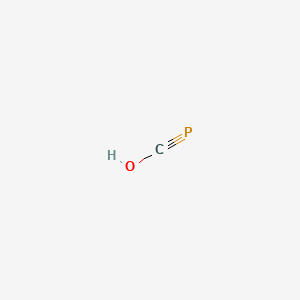
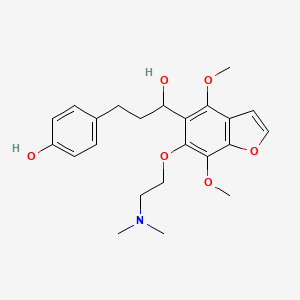
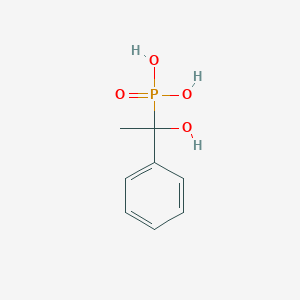

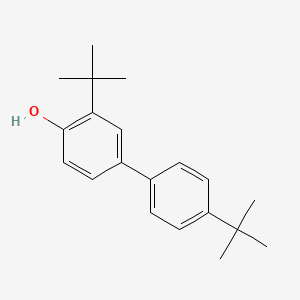
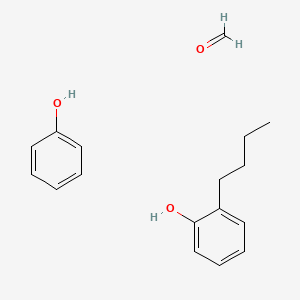
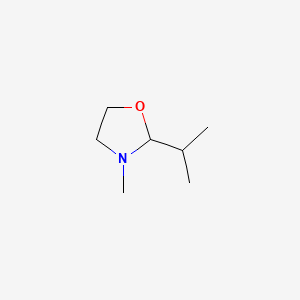
![5-[(Prop-2-yn-1-yl)oxy]pent-1-en-3-yne](/img/structure/B14655617.png)
